Ethyl [(4-hydroxy-6-methoxypyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl [(4-hydroxy-6-methoxypyrimidin-2-yl)sulfanyl]acetate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxy group at position 4, a methoxy group at position 6, and a sulfanyl group at position 2, which is further linked to an ethyl acetate moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4-hydroxy-6-methoxypyrimidin-2-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The hydroxy and methoxy groups can be introduced through selective substitution reactions. For instance, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrimidine derivative with a thiol reagent under suitable conditions.
Esterification: The final step involves the esterification of the sulfanyl group with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-hydroxy-6-methoxypyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl [(4-hydroxy-6-methoxypyrimidin-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl [(4-hydroxy-6-methoxypyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the pyrimidine ring can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl [(4-hydroxy-6-methoxypyrimidin-2-yl)sulfanyl]acetate can be compared with other pyrimidine derivatives such as:
Ethyl [(4-hydroxy-5-methoxypyrimidin-2-yl)sulfanyl]acetate: Similar structure but with a different position of the methoxy group.
Ethyl [(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl [(4-hydroxy-6-chloropyrimidin-2-yl)sulfanyl]acetate: Similar structure but with a chloro group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-15-8(13)5-16-9-10-6(12)4-7(11-9)14-2/h4H,3,5H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFFNQUMDSMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC(=O)N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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